molecular formula C25H25F2N B12895116 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 827309-91-1

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12895116
CAS No.: 827309-91-1
M. Wt: 377.5 g/mol
InChI Key: LESMCISNBHPQCR-UHFFFAOYSA-N
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Description

2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline: is a compound with the following chemical structure:

C30H35F2N3O\text{C}_{30}\text{H}_{35}\text{F}_2\text{N}_3\text{O} C30​H35​F2​N3​O

It belongs to the class of diarylmethanes and is also known by various synonyms, including lidoflazine , corflazine , and ordiflazine .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring system. The specific synthetic pathway may vary, but it typically includes reactions like Friedel-Crafts acylation, reduction, and cyclization.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established synthetic techniques.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different intermediates or final products.

    Substitution: Substitution reactions at various positions on the aromatic rings are possible.

Common Reagents and Conditions::

    Friedel-Crafts Acylation: Using acyl chlorides and Lewis acids (e.g., aluminum chloride) to introduce the acyl group.

    Hydrogenation: Employing hydrogen gas and a suitable catalyst (e.g., palladium on carbon) for reduction.

    Cyclization: Conditions favoring intramolecular cyclization to form the tetrahydroisoquinoline ring.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Pharmaceutical Research: Investigated for potential drug development.

Biology and Medicine::

    Neuroprotection: Explored for its neuroprotective effects.

    Cardiovascular Research: Studied for its impact on cardiac function.

Industry::

    Pharmaceutical Industry:

    Chemical Industry: As a precursor for other compounds.

Comparison with Similar Compounds

While 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline shares structural features with related compounds, its unique combination of substituents contributes to its distinct properties.

Similar Compounds::

Properties

827309-91-1

Molecular Formula

C25H25F2N

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H25F2N/c26-23-11-7-20(8-12-23)25(21-9-13-24(27)14-10-21)6-3-16-28-17-15-19-4-1-2-5-22(19)18-28/h1-2,4-5,7-14,25H,3,6,15-18H2

InChI Key

LESMCISNBHPQCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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